Diperdipine
Overview
Description
YS-201, also known as diperdipine, is a dihydropyridine-type calcium channel antagonist. It has shown potential for the treatment of angina pectoris and hypertension. This compound works by reducing systemic vascular resistance and improving stroke index and left ventricular ejection fraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
YS-201 is synthesized through a multi-step process involving the formation of a dihydropyridine ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of YS-201 involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also crucial in enhancing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
YS-201 undergoes several types of chemical reactions, including:
Oxidation: YS-201 can be oxidized to form various oxidation products.
Reduction: It can be reduced to yield reduced derivatives.
Substitution: YS-201 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
YS-201 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcium channel antagonists and their interactions.
Biology: YS-201 is used to investigate the role of calcium channels in cellular processes.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases such as angina pectoris and hypertension.
Industry: YS-201 is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
YS-201 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in vascular resistance and an improvement in cardiac function. The molecular targets include the calcium channels on the cell membrane, and the pathways involved are related to calcium signaling and vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine-type calcium channel antagonist used for treating hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used in the management of hypertension and coronary artery disease.
Felodipine: A calcium channel blocker used to treat high blood pressure.
Uniqueness of YS-201
YS-201 is unique due to its specific structural modifications that enhance its efficacy and bioavailability compared to other dihydropyridine-type calcium channel antagonists. Its ability to significantly reduce systemic vascular resistance and improve cardiac function makes it a promising candidate for further research and development .
Properties
IUPAC Name |
3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRZVRITCRLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910886 | |
Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-42-2 | |
Record name | Diperdipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPERDIPINE FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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